7-Methylbenzo[c][1,2,5]thiadiazol-4-amine
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Overview
Description
7-Methylbenzo[c][1,2,5]thiadiazol-4-amine is a chemical compound with the molecular formula C7H7N3S and a molecular weight of 165.22 g/mol . It is a derivative of benzothiadiazole, which is known for its strong electron-withdrawing properties. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 7-Methylbenzo[c][1,2,5]thiadiazol-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4,7-dibromobenzo[d][1,2,3]thiadiazole with a methylating agent in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
7-Methylbenzo[c][1,2,5]thiadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles like halides or alkoxides.
Scientific Research Applications
7-Methylbenzo[c][1,2,5]thiadiazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylbenzo[c][1,2,5]thiadiazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . In electronic applications, its strong electron-withdrawing properties enhance the electronic characteristics of the materials it is incorporated into .
Comparison with Similar Compounds
7-Methylbenzo[c][1,2,5]thiadiazol-4-amine can be compared with other benzothiadiazole derivatives:
4-Amino-2,1,3-benzothiadiazole: This compound has similar structural features but lacks the methyl group at the 7-position, which can influence its reactivity and applications.
5-Methyl-2,1,3-benzothiadiazol-4-amine: This is another methylated derivative, but the position of the methyl group can lead to different chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its electronic properties and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
2255-96-1 |
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Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
7-methyl-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C7H7N3S/c1-4-2-3-5(8)7-6(4)9-11-10-7/h2-3H,8H2,1H3 |
InChI Key |
YLCVTXJYRMLFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NSN=C12)N |
Origin of Product |
United States |
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